N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXGAUJHXJNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the acylation of piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(3-nitrobenzoyl)piperazine. The next step involves the sulfonylation of this intermediate with 4-chlorosulfonylphenylacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Acylation Reactions of the Acetamide Group
The acetamide moiety (-NHCOCH₃) undergoes nucleophilic substitution under basic conditions. For example:
- Hydrolysis : Acidic or alkaline hydrolysis yields the corresponding carboxylic acid or amine derivatives.
- Example : Hydrolysis with NaOH (10% w/v) at 80°C for 6 hours produces 4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)aniline as a primary product.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis of acetamide | 10% NaOH, 80°C, 6 hrs | 4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)aniline | 72% |
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitutions, particularly at the sulfur atom:
- Nucleophilic Aromatic Substitution : Reacts with amines or thiols under mild conditions.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfonamide substitution | Piperazine, DMF | 60°C, 12 hrs | Bis-piperazine sulfonamide derivatives |
Reduction of the Nitro Group
The 3-nitrobenzoyl group (-C₆H₄NO₂) can undergo catalytic hydrogenation or chemical reduction:
- Catalytic Hydrogenation : Using Pd/C (10% w/w) in ethanol converts the nitro group to an amine.
- Product : N-(4-((4-(3-aminobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide .
| Reaction | Catalyst/Reagent | Conditions | Yield |
|---|---|---|---|
| Nitro to amine reduction | H₂, Pd/C (10%) | 25°C, 4 hrs | 85% |
Piperazine Ring Functionalization
The piperazine ring undergoes alkylation, acylation, or cross-coupling reactions:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Piperazine alkylation | CH₃I, K₂CO₃, DMF | 50°C, 8 hrs | N-methylpiperazine sulfonamide derivative |
Coupling Reactions
The compound participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) via halogenated intermediates:
- Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12 hrs | 68% |
Biological Activity and Reaction Implications
The compound’s reactivity correlates with its antimicrobial and anticancer properties:
Scientific Research Applications
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain protein-protein interactions, which can disrupt cellular processes. For example, it has been shown to inhibit the S100A2–p53 protein-protein interaction, which is crucial in the regulation of cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological and Chemical Insights
Piperazine-Sulfonamide Core
The sulfonyl-piperazine-phenylacetamide scaffold is critical for bioactivity across analogs:
- Compound 2c (Ev13) : Substitution with 4-methylpiperazinyl enhances antimicrobial activity, suggesting that bulky groups may improve target engagement .
Substituent Effects on Piperazine
- 3-Nitrobenzoyl (Target Compound) : The nitro group’s electron-withdrawing nature may enhance stability and receptor binding compared to electron-donating groups (e.g., methyl in 2c). Similar nitro-substituted compounds in were synthesized via regioselective electrochemical methods, underscoring the nitro group’s synthetic and functional significance .
- 2,3-Dichlorophenyl (Ev5, Ev9) : Chlorine substituents in D3 ligands (e.g., Compound 19) confer high receptor affinity (Ki = 0.13 nM) and selectivity over D2 receptors. Comparatively, the nitro group in the target compound may offer distinct electronic interactions .
- Tosyl Group (Ev18) : The p-methylbenzenesulfonyl group in Ev18’s compound may improve lipophilicity and blood-brain barrier penetration, a trait relevant to CNS-targeted agents .
Arylacetamide Modifications
- Fluorophenyl (Ev18) : Fluorine substitution can enhance metabolic stability and bioavailability. The target compound’s nitro group may achieve similar effects but with stronger electron withdrawal .
- Dichlorophenyl vs. Nitrobenzoyl : Dichlorophenyl groups in D3 ligands (Ev9) attenuate cocaine reinforcement, while nitro groups (as in the target) are unexplored in this context but may modulate dopamine receptors differently due to redox properties .
Biological Activity
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.45 g/mol. Its structure features a piperazine moiety, a sulfonamide group, and an acetamide functional group, which are known to contribute to its biological activity.
The compound's biological activity is primarily attributed to the following structural components:
- Piperazine Ring : Enhances solubility and bioavailability.
- Sulfonamide Moiety : Known for antibacterial properties and enzyme inhibition.
- Nitro Group : Potentially increases reactivity and interaction with biological targets.
These features suggest that this compound may inhibit specific bacterial enzymes, making it a candidate for further pharmacological development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
| Salmonella typhi | Moderate |
The sulfonamide group is particularly noted for its effectiveness against Gram-positive bacteria, while the piperazine component may enhance overall antimicrobial efficacy through improved pharmacokinetic properties .
Enzyme Inhibition Studies
This compound has also been evaluated for its enzyme inhibitory activities. Key findings from recent research include:
- Acetylcholinesterase (AChE) Inhibition : The compound displayed competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory effects were observed, indicating its potential use in managing urinary tract infections by preventing urease-mediated hydrolysis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Screening : A study conducted using the agar disc-diffusion method revealed that the compound exhibited moderate to strong antibacterial activity against tested strains, particularly effective against Bacillus subtilis and Salmonella typhi .
- Mechanistic Studies : Docking studies indicated that the compound interacts with key amino acids in bacterial enzymes, providing insights into its mechanism of action and potential therapeutic applications .
- Comparative Analysis : Similar compounds were analyzed to assess structure-activity relationships (SAR). Variations in substituents on the piperazine ring significantly influenced antibacterial potency and enzyme inhibition profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of piperazine intermediates followed by nitrobenzoylation and acetylation. For example, sulfonamide formation often involves reacting a substituted phenylacetamide with sulfonyl chlorides under reflux in anhydrous solvents like dichloromethane or acetonitrile. Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride), reaction time (4–12 hours), and purification via column chromatography using ethyl acetate/hexane gradients . Characterization requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography is definitive for resolving bond lengths and torsion angles (e.g., nitro group twist relative to the benzene ring). Spectroscopic validation includes:
- ¹H NMR : Peaks for acetamide methyl (~2.1 ppm) and aromatic protons (7.5–8.5 ppm).
- IR : Stretching frequencies for sulfonyl (1350–1160 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) groups.
- Mass Spec : Molecular ion peak matching the theoretical mass (e.g., ~450–500 g/mol) .
Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screening uses:
- In vitro assays : COX-1/COX-2 inhibition (for anti-inflammatory potential) .
- In vivo models : Carrageenan-induced paw edema or acetic acid writhing tests for analgesic/anti-nociceptive activity, with comparisons to standards like paracetamol . Dose ranges typically span 10–100 mg/kg (oral/IP) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Modify substituents : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Piperazine substitution : Test 4-arylpiperazine variants (e.g., 4-phenyl or 4-cyclohexyl) to improve receptor affinity .
- Assay design : Use competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) .
Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Aurora kinases or Bcl-2 .
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
Q. How can in vivo efficacy and toxicity be systematically evaluated in disease models?
- Methodological Answer :
- Efficacy : Use xenograft models (e.g., HT-29 colon cancer) to test antitumor activity at 25–50 mg/kg (IV/oral), monitoring tumor volume via caliper measurements .
- Toxicity : Perform subacute toxicity studies (28-day dosing in rodents) with histopathology and serum biochemistry (ALT, creatinine) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Test narrower dose ranges to identify U-shaped responses.
- Assay standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum batch) .
- Meta-analysis : Compare IC₅₀ values across kinase inhibition assays (e.g., Aurora-A vs. Aurora-B) to identify isoform selectivity .
Methodological Notes
- Synthesis Contradictions : While uses acetic anhydride for acetylation, alternative methods (e.g., DCC-mediated coupling) may improve yields for sterically hindered intermediates .
- Biological Target Conflicts : highlights analgesic activity, whereas suggests kinase inhibition. Cross-screening against both targets is advised to clarify primary mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
